
1-(2-Amino-4-chloro-5-methylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-4-chloro-5-methylphenyl)ethan-1-one is an organic compound with a molecular formula of C9H10ClNO It is a derivative of acetophenone, characterized by the presence of an amino group, a chloro group, and a methyl group on the benzene ring
Preparation Methods
The synthesis of 1-(2-Amino-4-chloro-5-methylphenyl)ethan-1-one can be achieved through several routes. One common method involves the Friedel-Crafts acylation of 2-amino-4-chloro-5-methylbenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Amino-4-chloro-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like nitrous acid.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Amino-4-chloro-5-methylphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-chloro-5-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
1-(2-Amino-4-chloro-5-methylphenyl)ethan-1-one can be compared with similar compounds such as:
2-Amino-1-(4-methylphenyl)ethan-1-one: This compound lacks the chloro group, which may affect its reactivity and biological activity.
1-(5-Chloro-2-hydroxyphenyl)ethan-1-one: The presence of a hydroxy group instead of an amino group can lead to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-(2-amino-4-chloro-5-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10ClNO/c1-5-3-7(6(2)12)9(11)4-8(5)10/h3-4H,11H2,1-2H3 |
InChI Key |
FEMWEUHPGLVYDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



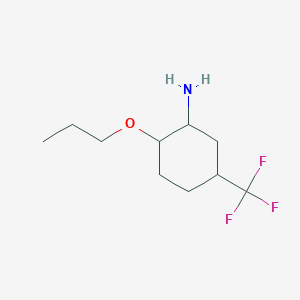
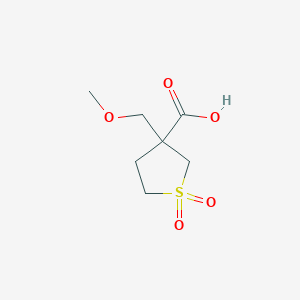
![potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13179589.png)
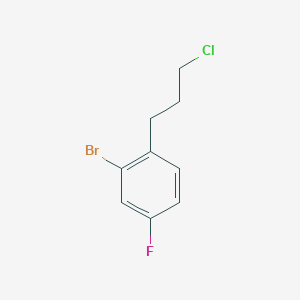
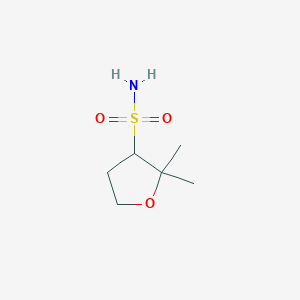
![2-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B13179606.png)
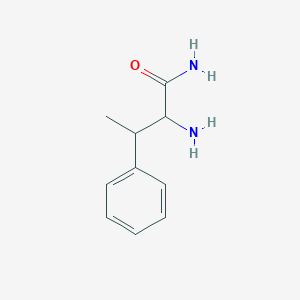
![1-[2-(2-bromophenyl)-1H-indol-3-yl]-2-chloroethanone](/img/structure/B13179622.png)
![2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid](/img/structure/B13179625.png)
![Ethyl 2-[5-methyl-2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13179632.png)
![2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13179633.png)
![Methyl 3'-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13179637.png)

